molecular formula C10H15NO B2396794 4-Ethyl-2-methoxy-5-methylaniline CAS No. 1880880-76-1

4-Ethyl-2-methoxy-5-methylaniline

Cat. No.: B2396794
CAS No.: 1880880-76-1
M. Wt: 165.236
InChI Key: LVWILEXQLSFKDQ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, characterized by the presence of ethyl, methoxy, and methyl groups attached to the benzene ring

Safety and Hazards

“4-Ethyl-2-methoxy-5-methylaniline” is classified as a dangerous substance. It has hazard statements H302 and H350, indicating that it is harmful if swallowed and may cause cancer . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxy-5-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the aniline derivative. For instance, starting from 4-ethyl-2-methoxy-5-nitrotoluene, the nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

Scientific Research Applications

4-Ethyl-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-5-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the methoxy and ethyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    4-Methoxy-2-methylaniline: Similar structure but lacks the ethyl group.

    2-Methoxy-5-methylaniline: Similar but with different substitution pattern.

    4-Ethyl-2-methylaniline: Lacks the methoxy group.

Uniqueness: 4-Ethyl-2-methoxy-5-methylaniline is unique due to the combination of ethyl, methoxy, and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-ethyl-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-8-6-10(12-3)9(11)5-7(8)2/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWILEXQLSFKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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